3-(Pentafluorosulfanyl)benzaldehyde
Overview
Description
3-(Pentafluorosulfanyl)benzaldehyde is an organic compound with the chemical formula C₇H₅F₅OS. It is characterized by the presence of a pentafluorosulfanyl group (-SF₅) attached to a benzaldehyde moiety. This compound is notable for its unique physicochemical properties, which include high chemical stability and significant electron-withdrawing effects due to the presence of multiple fluorine atoms.
Mechanism of Action
Target of Action
It is known that the compound is often used as a starting material or intermediate in organic synthesis . The pentafluorosulfanyl group, which is a substituent of its derivatives, is known to enhance the properties of the target compounds .
Mode of Action
The compound is known to participate in common synthetic transformations utilized in fields of bioconjugation and drug development, such as amide coupling and reductive amination .
Biochemical Pathways
It is known that the pentafluorosulfanyl group can influence several fields, particularly medicinal chemistry, as an alternative to the trifluoromethyl group, providing numerous drug analogues with improved biological activities .
Pharmacokinetics
The compound is soluble in organic solvents such as ether, dimethylformamide, and dichloromethane, which may influence its bioavailability .
Result of Action
The compound’s derivatives, which contain the pentafluorosulfanyl group, have been reported to exhibit improved biological activities .
Action Environment
The compound demonstrates high chemical stability, resistant to hydrolysis under both strong acidic and basic conditions .
Preparation Methods
One common method includes the direct fluorination of aromatic thiols and disulfides with fluorine gas . This process requires stringent reaction conditions due to the reactivity of fluorine gas. Additionally, the incorporation of the -SF₅ group can be achieved through various synthetic transformations such as amide coupling, reductive amination, and diazo-coupling .
Chemical Reactions Analysis
3-(Pentafluorosulfanyl)benzaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation and nitration.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like bromine for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(Pentafluorosulfanyl)benzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique properties make it useful in bioconjugation techniques, where it can be attached to biomolecules for various studies.
Medicine: Its electron-withdrawing effects and stability are leveraged in the design of drug analogues with improved biological activities.
Industry: It is used in the production of functional materials such as polymers and liquid crystals.
Comparison with Similar Compounds
3-(Pentafluorosulfanyl)benzaldehyde is unique compared to other similar compounds due to the presence of the -SF₅ group. Similar compounds include:
3-(Trifluoromethyl)benzaldehyde: Contains a -CF₃ group instead of -SF₅, resulting in different physicochemical properties.
3-(Chlorosulfonyl)benzaldehyde: Contains a -SO₂Cl group, which has different reactivity and stability compared to -SF₅.
The uniqueness of this compound lies in its combination of high chemical stability, strong electron-withdrawing effects, and significant dipole moment, which are not as pronounced in its analogs .
Properties
IUPAC Name |
3-(pentafluoro-λ6-sulfanyl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F5OS/c8-14(9,10,11,12)7-3-1-2-6(4-7)5-13/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APFMXGBPENUHDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(F)(F)(F)(F)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F5OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30381319 | |
Record name | 3-(Pentafluorothio)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30381319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
401892-80-6 | |
Record name | 3-(Pentafluorothio)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30381319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(pentafluoro-lambda6-sulfanyl)benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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